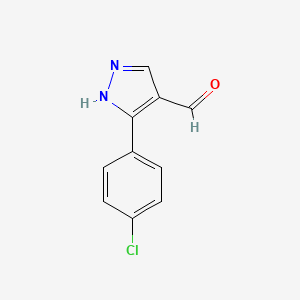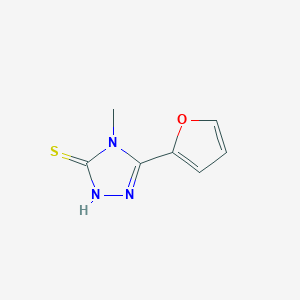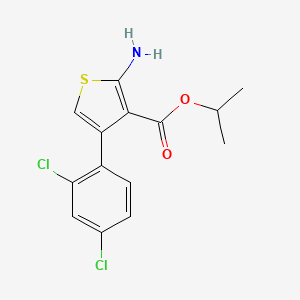
3-(4-氯苯基)-1H-吡唑-4-甲醛
描述
The compound "3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied and synthesized for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . This method is a common approach for introducing aldehyde groups into heterocyclic compounds. Similarly, the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes also employs the Vilsmeier-Haack reaction, demonstrating its versatility in synthesizing various pyrazole aldehydes . Additionally, the synthesis of complex pyrazole derivatives, such as those linked with pyrenyl groups, further exemplifies the diverse synthetic routes available for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the crystal lattice . The crystal structure analysis reveals how different substituents on the pyrazole ring influence the overall geometry and intermolecular interactions of the compound. For instance, the presence of chloro and methyl groups can lead to specific dihedral angles between the pyrazole ring and the attached phenyl rings, as observed in certain chlorophenyl-substituted pyrazole carbaldehydes .
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions, leading to a wide array of heterocyclic compounds. For example, reactions with hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines . The reactivity of the aldehyde group allows for the formation of different functionalized quinolines through palladium-catalyzed intramolecular C–N bond formation . The versatility of these reactions highlights the synthetic utility of pyrazole carbaldehydes as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through experimental and theoretical methods. Infrared spectroscopy, along with computational methods such as density functional theory (DFT), can provide insights into the vibrational frequencies and molecular structure of the compounds . The electronic properties, such as charge distribution and potential sites for electrophilic or nucleophilic attack, can be inferred from molecular electrostatic potential maps. Additionally, the nonlinear optical properties of these compounds can be evaluated by calculating their first hyperpolarizability, which is relevant for materials science applications .
科学研究应用
合成和结构分析:
- Loh等人(2013年)合成了各种吡唑化合物,包括3-(4-氯苯基)-1H-吡唑-4-甲醛衍生物。他们在脂肪酸存在下使用了水合肼,并使用X射线单晶结构测定分析了这些结构(Loh et al., 2013)。
新化合物的合成:
- Khalifa等人(2017年)通过将1-(3-氯苯基)-3-(芘-1-基)-1H-吡唑-4-甲醛与不同的甲基芳基酮反应获得了新的2-烷氧基吡啶-3-碳腈连接的芘基吡唑功能(Khalifa et al., 2017)。
- Khalifa等人(2017年)的另一项研究介绍了通过将1-(3-氯苯基)-3-(芘-1-基)-1H-吡唑-4-甲醛与不同的取代苯乙酮缩合而合成的芘基-吡唑基香豆素(Khalifa et al., 2017)。
抗癫痫和镇痛研究:
- Viveka等人(2015年)设计并合成了新的3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛衍生物。这些化合物被测试其抗癫痫和镇痛活性,其中一些表现出强效而无毒性(Viveka et al., 2015)。
抗氧化和抗炎衍生物的合成:
- Sudha等人(2021年)合成了1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物,并评估了它们的抗氧化和抗炎活性。一些化合物与标准药物相比表现出强效活性(Sudha et al., 2021)。
抗菌活性研究:
- B'Bhatt等人(2017年)合成了新型3-(4-氯苯基)-5-((1-苯基-3-芳基-1H-吡唑-4-基)亚甲基)-2-噻唑啉-4-酮衍生物。这些化合物被测试其对各种细菌和真菌的抗菌活性,表现出不同程度和适度的活性(B'Bhatt et al., 2017)。
吡唑香豆素的合成和生物评价:
- Bandgar等人(2009年)制备了一系列吡唑香豆素,并对其进行了抗炎、抗氧化和抗菌活性评估。一些化合物在这些测定中表现出有希望的结果(Bandgar et al., 2009)。
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have shown antioxidant and immunomodulatory properties . These properties suggest that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde might interact with its targets to modulate oxidative stress and immune response.
Biochemical Pathways
Related compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde might influence similar pathways, leading to downstream effects on cellular redox balance and immune response.
Pharmacokinetics
In silico pharmacokinetics analysis of a related compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Result of Action
A related compound has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde might have similar neuroprotective effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
属性
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZGZIGMMWQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346143 | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
350997-67-0 | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)


![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)



![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)


